Enhanced Oral Bioavailability Potential: Superior Lipinski Compliance via Reduced Rotatable Bonds
3-(Pyridin-3-yl)butanoic acid possesses only 3 rotatable bonds, whereas its regioisomer 4-(Pyridin-2-yl)butanoic acid contains 4 rotatable bonds, as computed by vendor specifications [1]. A lower number of rotatable bonds is correlated with higher oral bioavailability, making the target compound a more favorable starting point for lead optimization.
| Evidence Dimension | Number of Rotatable Bonds |
|---|---|
| Target Compound Data | 3 |
| Comparator Or Baseline | 4-(Pyridin-2-yl)butanoic acid: 4 rotatable bonds |
| Quantified Difference | 1 fewer rotatable bond |
| Conditions | Computed from vendor-provided SMILES strings; confirmed by Chem960 [2] |
Why This Matters
Reduced rotatable bonds increase the probability of oral bioavailability, a critical factor in selecting building blocks for drug candidate synthesis.
- [1] Chembase. (n.d.). 4-(Pyridin-2-yl)butanoic acid Property Data. Retrieved April 19, 2026. View Source
- [2] Chem960. (n.d.). 916262-57-2 (3-(Pyridin-3-yl)butanoic acid). Retrieved April 19, 2026. View Source
